6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Description

Molecular Architecture and Isomeric Considerations

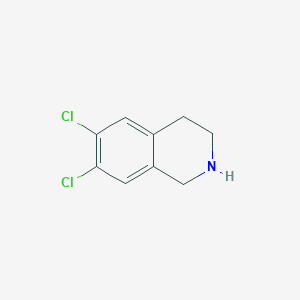

6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline (C9H9Cl2N) possesses a molecular weight of 202.08 g/mol and features a partially hydrogenated isoquinoline core structure with two chlorine atoms positioned at the 6 and 7 positions of the aromatic ring. The fundamental scaffold consists of a benzene ring fused to a partially saturated piperidine ring, creating the characteristic tetrahydroisoquinoline framework. The secondary amine at position 2 of the saturated heterocyclic ring serves as a key functional group that influences both the physical properties and reactivity of the molecule.

The structure can be represented by several notations that provide insights into its molecular connectivity. The SMILES notation (C1CNCC2=CC(=C(C=C21)Cl)Cl) and InChI representation (InChI=1S/C9H9Cl2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2) offer standardized encodings of the molecular structure.

Several positional isomers of dichloro-substituted tetrahydroisoquinolines exist, with the chlorine atoms positioned at different locations on the aromatic ring. Table 1 presents a comparison of these isomeric forms.

Table 1: Comparison of Dichloro-Substituted Tetrahydroisoquinoline Isomers

| Compound | Position of Chlorine Atoms | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 6,7 | 75416-52-3 | 202.08 |

| 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | 5,7 | 89315-56-0 | 202.08 |

| 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | 7,8 | 61563-24-4 | 202.08 |

The position of the chlorine substituents significantly influences the electronic distribution across the aromatic ring. In this compound, the adjacent positioning of the chlorine atoms creates a localized electron-withdrawing region that affects the electronic density of the aromatic system. This arrangement contrasts with the 5,7 and 7,8 isomers, where the non-adjacent positioning of chlorine atoms results in different electronic distributions and potentially altered intermolecular interactions.

Crystallographic Analysis and Conformational Studies

While specific crystallographic data focused exclusively on this compound is limited in the literature, studies on related tetrahydroisoquinoline derivatives provide valuable insights into its likely structural properties in the solid state.

Crystallographic studies of tetrahydroisoquinolinium salts have revealed that these compounds typically crystallize in orthorhombic space groups. For instance, the crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate demonstrates orthorhombic symmetry in the space group P212121. In such structures, the tetrahydroisoquinolinium cations are typically tethered to anionic hydrogen-bonded layers through N—H···O hydrogen bonds, with the hydrocarbon parts oriented approximately perpendicular to these diperiodic hydrogen-bonded sheets.

Conformational studies of tetrahydroisoquinoline derivatives have identified several stable conformations that these molecules can adopt. Nuclear Magnetic Resonance (NMR) investigations of related compounds, particularly 1-benzyl-1,2,3,4-tetrahydroisoquinolines, have demonstrated that secondary amine derivatives preferentially adopt an extended conformation, while N-alkylated derivatives favor a semi-folded conformation. The axially chiral conformation of tetrahydroisoquinolinium cations can be left-handed, as revealed by characteristic torsion angles such as C4—C3—N2—C1 of approximately -65.8°.

Table 2: Conformational Preferences of Tetrahydroisoquinoline Derivatives

| Structural Feature | Preferred Conformation | Characteristic NMR Observations |

|---|---|---|

| Secondary amine (NH) | Extended | H-8 resonance at expected chemical shift values |

| N-alkylated derivatives | Semi-folded | Upfield shift of H-8 resonance (sometimes δ < 6 ppm) |

| Protonated forms (salts) | Variable | Shifted signals for H-8 and C-7 substituents |

The conformation of this compound is significantly influenced by factors such as the protonation state of the nitrogen atom and environmental conditions. The free base form and its hydrochloride salt (C9H10Cl3N) often exhibit different conformational preferences due to altered electronic distributions and hydrogen bonding capabilities. These conformational differences manifest in spectroscopic properties, particularly in the chemical shifts of aromatic protons due to shielding effects.

Comparative Analysis with Related Tetrahydroisoquinoline Derivatives

Structural comparison of this compound with related derivatives offers valuable insights into structure-property relationships within this class of compounds. Table 3 presents a comparative analysis of selected tetrahydroisoquinoline derivatives.

Table 3: Comparative Analysis of Selected Tetrahydroisoquinoline Derivatives

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline represents an oxygen-containing analog where methoxy groups replace the chlorine atoms. This substitution significantly alters the electronic properties and hydrogen-bonding capabilities of the molecule. The methoxy groups act as electron-donating substituents, in contrast to the electron-withdrawing chlorine atoms in this compound, resulting in different reactivity profiles and conformational preferences.

1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid features a carboxylic acid group at position 6, which introduces additional hydrogen-bonding sites and alters the polarity and acidity of the compound. This modification creates opportunities for intermolecular interactions not present in the dichloro derivative.

N-substituted derivatives such as 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline introduce additional structural complexity through substituents at the nitrogen atom or at the C-1 position. These modifications significantly influence the conformational preferences of the molecule. Studies have shown that 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline exhibits beta-adrenergic receptor blocking activity, demonstrating how structural modifications can impart specific biological properties.

The crystal structure studies of various tetrahydroisoquinoline derivatives have revealed that the conformation of the tetrahydroisoquinoline scaffold can be influenced by the nature of the substituents. For instance, in compounds with 1-benzyl substituents, the unsubstituted 1-benzyl group can exert strong shielding effects on neighboring protons, particularly H-8. This shielding effect is often enhanced in N-alkylated derivatives due to their preference for semi-folded conformations.

Computational studies have identified several stable conformers of tetrahydroisoquinoline derivatives, including eclipsed, folded, semi-folded, and extended conformations. Energy barriers between these conformers determine the ease of conformational interconversion. For this compound, the presence of the two chlorine atoms would likely influence these energy barriers through electronic and steric effects.

Properties

IUPAC Name |

6,7-dichloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXHQPZDSGKULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503772 | |

| Record name | 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75416-52-3 | |

| Record name | 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Schiff Base Formation, Reduction, and Cyclization from 3,5-Dichlorobenzaldehyde

This method is a prominent industrially viable route for synthesizing 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, which is structurally related and can be adapted for 6,7-dichloro derivatives by positional isomer adjustment.

- Raw Material: 3,5-dichlorobenzaldehyde (or positional isomer 3,4-dichlorobenzaldehyde for 6,7-dichloro derivatives)

- Step 1: Schiff Base Formation

Condensation of the dichlorobenzaldehyde with an appropriate amine to form an imine intermediate. - Step 2: Reduction and Ring Closure

The imine undergoes reduction and cyclization under acidic conditions to form the tetrahydroisoquinoline ring. - Step 3: Acidification and Salt Formation

The free base is converted into its hydrochloride salt for stability and isolation.

- Uses inexpensive raw materials.

- Mild reaction conditions.

- Avoids highly toxic reagents such as sodium cyanoborohydride.

- Yields over 60% with relatively low waste generation.

- Suitable for industrial scale production.

- Previous methods using sodium cyanoborohydride generated toxic cyanide waste.

- High-temperature ring closure and concentrated sulfuric acid in older methods led to hazardous acidic wastewater.

- This improved method reduces environmental impact and production cost.

| Step | Reaction Type | Conditions/Notes | Outcome |

|---|---|---|---|

| 1 | Schiff base formation | Condensation of dichlorobenzaldehyde with amine | Imine intermediate formed |

| 2 | Reduction and cyclization | Acidic medium, catalytic hydrogenation | Tetrahydroisoquinoline ring formed |

| 3 | Acidification | Reaction with HCl | Hydrochloride salt isolated |

Multi-step Synthesis Involving Benzyl Protection, Lithiation, and Debenzylation

This method, detailed in a 2019 patent, focuses on synthesizing 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride but provides insights applicable to 6,7-dichloro derivatives.

Benzyl Protection:

5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride reacts with benzyl bromide in the presence of alkali and organic solvent (e.g., DMF and potassium carbonate) at 0 °C to form 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.Carboxylation via Lithiation:

The benzyl-protected intermediate is treated with butyl lithium and carbon dioxide in tetrahydrofuran (THF) with TMEDA as a ligand, introducing a carboxyl group at the 6-position.Debenzylation:

Catalytic hydrogenation using palladium on carbon (Pd/C) under acidic conditions removes the benzyl protecting group, yielding the target carboxylic acid hydrochloride.

Reaction Conditions and Yields:

- Benzylation: 86% yield.

- Carboxylation: Isolation of the carboxylated intermediate as hydrochloride salt.

- Debenzylation: 90.9% yield, high purity (>99% HPLC).

- Stable intermediates.

- Less solid waste.

- High product purity.

- Cost-effective and scalable.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Benzyl bromide, K2CO3, DMF, 0 °C, 20 h | 86 | Benzyl protection of amine group |

| 2 | n-Butyl lithium, CO2, THF, TMEDA, low temp | - | Lithiation and carboxylation |

| 3 | Pd/C, HCl, ethanol, 55 °C, 1.5 atm H2, 20 h | 90.9 | Catalytic debenzylation |

Alternative Routes and Considerations

Use of Catalysts:

Platinum dioxide and palladium catalysts are commonly used for hydrogenation steps. Platinum dioxide is more expensive and less favorable industrially compared to palladium on carbon.Environmental and Safety Aspects:

Methods avoiding sodium cyanoborohydride and concentrated sulfuric acid are preferred due to lower toxicity and waste treatment requirements.Substituent Positioning:

The preparation of 6,7-dichloro derivatives requires careful selection of starting dichlorobenzaldehyde isomers (e.g., 3,4-dichlorobenzaldehyde) to ensure correct substitution pattern.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Industrial Suitability |

|---|---|---|---|---|

| Schiff base formation + reduction | Aldehyde + amine → imine → reduction + cyclization → acidification | Mild conditions, low cost, >60% yield | Positional isomer control needed | High |

| Benzyl protection + lithiation + debenzylation | Benzylation → lithiation/carboxylation → catalytic hydrogenation | High purity, stable intermediates, scalable | Multi-step, requires strong base (n-BuLi) | High |

| Older methods (e.g., sodium cyanoborohydride reduction) | Imine reduction with NaBH3CN | Simple reaction | Toxic cyanide waste, hazardous acid waste | Low |

Chemical Reactions Analysis

Protection/Deprotection Reactions

The primary amine group undergoes benzylation for intermediate stabilization in multi-step syntheses:

-

Benzylation : Reacts with benzyl bromide under alkaline conditions (K₂CO₃/Na₂CO₃, DMF, 0–10°C) to form 2-benzyl-DCTHIQ with 86–86.3% yield .

-

Debenzylation : Catalytic hydrogenation (5% Pd/C, HCl/MeOH, 60°C, 2 atm H₂) removes the benzyl group, restoring the free amine with >91% yield .

Key Data :

| Reaction | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Benzylation | 0–10°C, 20h | 86% | >99% |

| Debenzylation | 60°C, 2 atm H₂ | 91.3% | >99% |

Carboxylation

Directed ortho-metallation enables regioselective functionalization:

-

Lithiation : TMEDA-assisted butyllithium deprotonation at –80°C generates a stabilized carbanion .

-

CO₂ Quenching : Reaction with CO₂ yields 6-carboxy-DCTHIQ derivatives, critical for bioactive analog synthesis .

Example :

2-Benzyl-DCTHIQ → 2-Benzyl-6-carboxy-DCTHIQ (91% yield) .

Catalytic Hydrogenation

Used to reduce unsaturated bonds or remove protecting groups:

Cyclization Reactions

DCTHIQ serves as a precursor for fused heterocycles:

-

Schiff Base Formation : Reacts with aldehydes (e.g., 3,5-dichlorobenzaldehyde) to form imines, followed by acid-catalyzed cyclization .

-

Pomeranz–Fritsch Cyclization : Produces tetrahydroprotoberberine alkaloids under strong acidic conditions (H₂SO₄, 80°C) .

Yield : 60–75% for cyclized products .

Electrophilic Aromatic Substitution

The chloro substituents direct incoming electrophiles:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C5/C7 positions.

-

Sulfonation : SO₃/H₂SO₄ yields sulfonated derivatives for solubility enhancement.

N-Functionalization

The secondary amine participates in:

-

Acylation : Acetic anhydride/pyridine forms acetamide derivatives (85–90% yield) .

-

Hydrazide Formation : Condensation with hydrazines produces antimycobacterial agents (e.g., compound 10A25 , IC₅₀ = 4.7 μM) .

Selected Derivatives :

| Compound | R Group | Bioactivity (IC₅₀) |

|---|---|---|

| 10A25 | Biphenyl | 4.7 μM (Mtb H37Ra) |

| 10A19 | 2-Iodophenyl | 8.8 μM (Mtb H37Ra) |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

-

Suzuki–Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to yield biaryl derivatives.

-

Buchwald–Hartwig : Forms C–N bonds with aryl halides (Xantphos/Pd₂(dba)₃, 100°C).

Reductive Amination

Converts ketones to secondary amines:

-

Conditions : NaBH₃CN/MeOH, 25°C.

-

Application : Synthesizes N-alkylated analogs for receptor studies .

Acid/Base Reactivity

-

pKa : The amine group has a pKa ≈ 9.2, enabling salt formation (e.g., hydrochloride salt) .

-

Solubility : Hydrochloride salt exhibits 32 mg/mL solubility in water vs. 0.5 mg/mL for free base .

Biological Interactions

Scientific Research Applications

Medicinal Chemistry Applications

Dopamine Receptor Ligands

One of the primary applications of 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is its role as a scaffold for developing ligands targeting dopamine receptors. Research indicates that modifications to the tetrahydroisoquinoline structure can enhance selectivity and affinity for specific dopamine receptor subtypes, particularly D3 receptors. For instance, studies have shown that derivatives containing this compound exhibit high affinity for D3 receptors while maintaining selectivity over other receptor types such as σ2 receptors .

Case Study: D3R Affinity Enhancement

In a study evaluating various tetrahydroisoquinoline derivatives, compounds with a 6,7-dimethoxy substitution displayed affinities as low as 1.2 nM for D3R. This suggests that structural variations can significantly influence receptor binding properties . The following table summarizes the binding affinities of selected derivatives:

| Compound | Structure | D3R Affinity (nM) | Selectivity |

|---|---|---|---|

| 5s | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | 1.2 | High |

| 5t | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | 3.4 | High |

| 6a | 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | 2.0 | Moderate |

This data illustrates the potential of this compound derivatives in developing selective D3R ligands.

Neuropharmacological Applications

Potential in Treating Neurodegenerative Disorders

Research has indicated that tetrahydroisoquinoline derivatives can act as antagonists at orexin receptors. This mechanism is being explored for treating various neurodegenerative disorders and sleep-related issues. The ability to modulate orexin signaling may provide therapeutic avenues for conditions such as narcolepsy and other sleep disorders .

Case Study: Orexin Receptor Antagonism

A patent outlines the use of substituted tetrahydroisoquinolines in treating eating disorders and sleep disorders by targeting orexin receptors . The following table summarizes potential therapeutic applications:

| Disorder Type | Mechanism of Action | Target Receptor |

|---|---|---|

| Sleep Disorders | Orexin receptor antagonism | OX1/OX2 |

| Eating Disorders | Modulation of appetite signaling | OX1/OX2 |

This highlights the versatility of this compound derivatives in addressing complex neurobiological conditions.

Synthesis and Structural Variations

The synthesis of this compound involves several steps that can be modified to produce various derivatives with tailored pharmacological properties. The introduction of different substituents can lead to significant changes in biological activity and receptor selectivity.

Synthesis Overview

The general synthetic pathway includes:

- Formation of the tetrahydroisoquinoline core.

- Introduction of chlorine substituents at positions 6 and 7.

- Further modifications to enhance receptor binding properties.

Mechanism of Action

The mechanism by which 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern at positions 6 and 7 significantly influences the physicochemical and pharmacological properties of tetrahydroisoquinoline derivatives. Key analogs include:

Key Observations :

- Chlorine vs. Methoxy Groups : Chlorine’s electron-withdrawing nature may reduce solubility compared to methoxy groups but could enhance receptor binding affinity in specific targets.

- Hydrochloride Salts : Both 6,7-dichloro and 6,7-dimethoxy derivatives form stable hydrochloride salts, aiding in crystallinity and bioavailability .

Pharmacological Activities

Analgesic and Anti-Inflammatory Effects

- 6,7-Dimethoxy-THIQ Derivatives: Compound 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ showed 3.3× greater anti-inflammatory potency than diclofenac in arthritis models . Methoxy groups enhance interactions with opioid or adrenergic receptors, contributing to analgesic effects .

Neurotoxicity and Neuroprotection

- Neurotoxic Derivatives: N-Methyl-THIQ derivatives (e.g., 1BnTHIQ) inhibit dopamine synthesis and are implicated in Parkinson’s disease . 6,7-Dihydroxy-THIQs (e.g., salsolinols) exhibit mitochondrial toxicity via N-methylation and oxidation .

- Neuroprotective Derivatives :

Receptor Binding and Enzyme Inhibition

- Sigma-2 Receptor Ligands: 6,7-Dimethoxy-THIQ derivatives show high affinity (nM range) for sigma-2 receptors, useful in cancer imaging/therapy .

- ADAMTS-4 Inhibitors :

Structure-Activity Relationships (SAR)

Position 6 and 7 Substitutions: Methoxy groups enhance β-adrenoceptor agonism/antagonism and sigma-2 receptor binding . Chlorine may improve metabolic stability but reduce solubility.

N-Substituents :

- Quaternary ammonium salts (e.g., 1-methyl derivatives) increase toxicity due to enhanced blood-brain barrier penetration .

Ring Modifications :

- Removal of the 6,7-dimethoxy group in ADAMTS-4 inhibitors retains activity, suggesting flexibility in enzyme-binding pockets .

Biological Activity

6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTHIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DCTHIQ, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Pharmacological Properties

DCTHIQ exhibits a range of pharmacological activities, including:

- Antidepressant Effects : Research indicates that tetrahydroisoquinoline derivatives can influence neurotransmitter systems associated with mood regulation. DCTHIQ's structural features may enhance its interaction with dopamine and serotonin receptors, contributing to its potential antidepressant properties .

- Anti-inflammatory Activity : Compounds similar to DCTHIQ have shown promising anti-inflammatory effects. For example, studies have demonstrated that certain tetrahydroisoquinoline derivatives inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting a potential mechanism for reducing inflammation .

- Neuroprotective Effects : Some derivatives of tetrahydroisoquinolines are reported to possess neuroprotective properties against neurodegenerative diseases. This is attributed to their ability to modulate signaling pathways involved in neuronal survival and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of DCTHIQ is closely linked to its chemical structure. Variations in substituents at the 6 and 7 positions significantly influence its pharmacological profile.

Case Studies

- Antidepressant Activity : A study evaluated the effects of DCTHIQ on animal models of depression. The results indicated a significant reduction in depressive-like behaviors in mice treated with DCTHIQ compared to controls, suggesting its potential as an antidepressant agent .

- Anti-inflammatory Mechanism : In vitro assays demonstrated that DCTHIQ inhibited LPS-induced NO production in RAW 264.7 cells with an IC50 value of approximately 12 μM. This underscores its potential utility in treating inflammatory conditions .

- Neuroprotective Study : A recent investigation into the neuroprotective effects of DCTHIQ revealed that it could attenuate oxidative stress-induced neuronal death in cultured neurons, indicating its promise for neurodegenerative disease therapies .

Q & A

Q. Table 1. Key Synthetic Steps and Yields

| Step | Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Nitrovinyl reduction | LiAlH₄, THF, 20 h, RT | 61% | |

| 2 | Cyclization | Ethanol, reflux, 16 h | 53% | |

| 3 | Salt formation | HCl in ethanol | 85% |

Q. Table 2. Spectral Data for Structural Confirmation

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.2 (s, 2H, Ar–Cl) | 6,7-dichloro substitution |

| ¹³C NMR | δ 125.8 (C–Cl) | Aromatic carbons adjacent to Cl |

| HR-MS | [M+H]⁺ = 257.0124 | C₁₁H₁₀Cl₂N⁺ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.